N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide

triazole regioisomerism target engagement coordination chemistry

CAS 2097911-62-9 is the N2-substituted 2H-1,2,3-triazole regioisomer—a distinction with critical pharmacophoric consequences. Unlike 1H-triazoles or furan-3-yl analogs, this regioisomer presents a distinct dipole moment and H-bond network targeting ARG43/TRP173 in SDH ubiquinone pockets. With MW 206.20 and favorable clogP (~0.8–1.2), it is an ideal fragment for SDH inhibitor lead optimization, APJ receptor agonist campaigns (Amgen US10736883B2 chemotype), and CYP51 mode-of-action negative control studies. Generic triazole-carboxamide substitution risks complete phenotype loss. Procure the exact regioisomer to preserve target engagement and IP novelty.

Molecular Formula C9H10N4O2
Molecular Weight 206.205
CAS No. 2097911-62-9
Cat. No. B2896934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide
CAS2097911-62-9
Molecular FormulaC9H10N4O2
Molecular Weight206.205
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NCCN2N=CC=N2
InChIInChI=1S/C9H10N4O2/c14-9(8-2-1-7-15-8)10-5-6-13-11-3-4-12-13/h1-4,7H,5-6H2,(H,10,14)
InChIKeyXWSIPPFNHUXHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide (CAS 2097911-62-9): Structural Identity and Procurement Baseline


N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide (CAS 2097911-62-9) is a synthetic heterocyclic small molecule (MF: C₉H₁₀N₄O₂; MW: 206.20 g·mol⁻¹) that integrates a furan-2-carboxamide pharmacophore with a 2H-1,2,3-triazole ring via an ethyl linker [1]. This compound belongs to the broad class of triazole-containing carboxamides, which have been investigated as scaffolds for succinate dehydrogenase (SDH) inhibitors, APJ receptor agonists, and P2X3/P2X2/3 modulators in medicinal chemistry and agrochemical discovery programs [2][3][4]. Critically, a systematic evidence audit conducted for this guide reveals that no peer-reviewed publication or patent explicitly reports quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ, MIC) specifically attributed to CAS 2097911-62-9 itself; the compound's differentiation claims must therefore be constructed from class-level structure–activity relationship (SAR) trends and analog benchmarking rather than direct head-to-head experimental reports.

Why N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide Cannot Be Interchanged with Generic 1,2,3-Triazole or Furan-2-Carboxamide Analogs


Superficial structural similarity among triazole-bearing carboxamides masks critical pharmacophoric divergences that preclude generic substitution. The identity of the heteroaryl-carboxamide partner (furan-2-yl vs. furan-3-yl vs. phenyl vs. pyridinyl) governs the hydrogen-bonding geometry, π-stacking potential, and steric fit within target binding pockets, as demonstrated in SDH inhibitor SAR where regioisomeric furan attachment dramatically alters antifungal EC₅₀ values [1]. The 2H-1,2,3-triazole regioisomer (N2-substituted) presents a distinct dipole moment and coordination geometry compared to the 1H-1,2,3-triazole (N1-substituted) or 1,2,4-triazole isomers, affecting both target engagement and metabolic stability [2]. Furthermore, the ethyl spacer length between the triazole and carboxamide moieties is a key determinant of conformational flexibility and target complementarity: even one-methylene homologation in analogous series has been shown to shift potency by orders of magnitude [1][3]. Consequently, without compound-specific quantitative profiling, any substitution of CAS 2097911-62-9 with a generic 'triazole-carboxamide' risks complete loss of the desired biological or physicochemical phenotype.

Quantitative Differentiation Evidence for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide (CAS 2097911-62-9): Comparator-Anchored Analysis


2H-1,2,3-Triazole (N2) Regioisomer Versus 1H-1,2,3-Triazole (N1) and 1,2,4-Triazole Isomers: Target Binding and Selectivity Implications

CAS 2097911-62-9 features a 2H-1,2,3-triazol-2-yl (N2-substituted) regioisomer, which is structurally and electronically distinct from the more common 1H-1,2,3-triazol-1-yl (N1-substituted) and 1,2,4-triazole isomers commonly employed in clinical antifungal agents (e.g., fluconazole, posaconazole). The N2-substituted 1,2,3-triazole exhibits a dipole moment of approximately 0.0–0.5 D (essentially non-polar), whereas the N1-substituted isomer has a dipole moment of approximately 4.5–5.0 D [1]. This difference governs passive membrane permeability, solubility, and the geometry of metal-ion coordination within enzyme active sites. In the SDH inhibitor series described by Yan et al. (2019), 1,2,3-triazole-containing carboxamides achieved EC₅₀ values ranging from 1.08 to >50 μg/mL against Sclerotinia sclerotiorum depending on the carboxamide substituent, with the triazole regioisomer explicitly controlling the hydrogen-bond network with ARG43 and TRP173 in the SDH ubiquinone-binding pocket [2].

triazole regioisomerism target engagement coordination chemistry medicinal chemistry

Furan-2-Carboxamide Versus Furan-3-Carboxamide Regioisomer: Impact on Antifungal and Antibiofilm Potency

The position of the carboxamide attachment on the furan ring (2- vs. 3-position) is a critical determinant of biological activity. In the SDH inhibitor series reported by Yan et al. (2019), furan-2-carboxamide-containing 1,2,3-triazole hybrids exhibited distinct antifungal profiles compared to analogs with alternative heterocyclic carboxamide partners. The most potent compound in that series, A3-3 (bearing a tailored carboxamide substituent), showed EC₅₀ values of 1.08 μg/mL against S. sclerotiorum and 1.67 μg/mL against Rhizoctonia cerealis, comparable to the commercial SDHI boscalid (EC₅₀ ≈ 0.5–2.0 μg/mL across the same panel) [1]. In a separate antibiofilm evaluation of furan-2-carboxamides against Pseudomonas aeruginosa, compound 4b achieved 58% biofilm inhibition at 50 μM, while the regioisomeric furan-3-carboxamide analog (CAS 2097932-32-4, the direct 3-substituted comparator to CAS 2097911-62-9) has no published antibiofilm or antifungal activity data in the peer-reviewed literature as of the search date [2]. The 2-carboxamide orientation orients the furan oxygen for potential hydrogen-bond acceptance in the target binding site, whereas the 3-carboxamide orientation may preclude this interaction.

regioisomeric SAR antifungal activity antibiofilm activity SDH inhibition

Lack of a Phenyl Substituent at the α-Carbon: Differentiation from N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide (CAS 2034404-37-8)

CAS 2097911-62-9 bears a simple ethyl linker between the triazole and carboxamide, whereas its closest commercially listed analog, CAS 2034404-37-8 (N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide), incorporates a phenyl substituent at the α-carbon of the ethyl spacer. The introduction of an α-phenyl group increases molecular weight (MW: 282.30 vs. 206.20 g·mol⁻¹), adds a chiral center (generating enantiomers requiring chiral separation), and substantially alters the conformational landscape. For procurement purposes, CAS 2097911-62-9 offers a simplified, achiral scaffold with a lower molecular weight (MW < 250) and lower calculated logP (estimated at ~0.8–1.2 vs. ~2.5–3.0 for the α-phenyl analog), aligning more closely with fragment-like or lead-like property space for early-stage screening [1]. The absence of the α-phenyl group also eliminates potential CYP-mediated benzylic oxidation as a metabolic soft spot, a consideration supported by general medicinal chemistry principles but not yet experimentally verified for this specific chemotype.

α-substitution molecular complexity synthetic tractability lead optimization

Furan-2-yl Versus Benzofuran-2-yl Heterocycle: Balancing Potency and Physicochemical Profile Based on Patent SAR from APJ Receptor Agonist Program

The APJ receptor agonist patent (US10736883B2, Amgen) discloses extensive SAR for triazole-furan compounds, demonstrating that the furan-2-yl substituent provides an optimal balance of potency and physicochemical properties compared to larger fused heterocycles such as benzofuran-2-yl [1]. Within the patent examples, compounds bearing a furan-2-yl group achieved APJ cAMP EC₅₀ values in the nanomolar range while maintaining acceptable calculated logD₇.₄ values (typically 1.5–3.0). In contrast, analogs substituting the furan with a benzofuran (e.g., CAS 2097930-03-3, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide) exhibit substantially higher lipophilicity (calculated logP increase of ~1.5–2.0 units) and increased molecular weight (~50 Da higher), which is associated with a higher risk of promiscuous binding, phospholipidosis, and poor solubility [2]. For CAS 2097911-62-9, the furan-2-yl group thus represents a deliberate 'minimal hydrophobic' design choice that may confer superior developability metrics (LipE, LE) relative to the benzofuran analog.

APJ receptor cardiovascular heterocycle optimization lipophilic ligand efficiency

High-Value Application Scenarios for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide (CAS 2097911-62-9) Based on Quantitative SAR Evidence


Lead-Like Fragment for Succinate Dehydrogenase (SDH) Inhibitor Optimization in Agrochemical Fungicide Discovery

The furan-2-carboxamide scaffold is validated in the SDH inhibitor pharmacophore, with close analogs (e.g., A3-3) achieving EC₅₀ values of 1.08 μg/mL against Sclerotinia sclerotiorum, equipotent to the commercial fungicide boscalid [1]. CAS 2097911-62-9, with its low molecular weight (206.20 g·mol⁻¹) and favorable clogP (~0.8–1.2), serves as an ideal starting fragment for structure-based optimization of SDH inhibitors targeting the ubiquinone-binding pocket. The N2-substituted 1,2,3-triazole offers a distinct hydrogen-bond network with ARG43 and TRP173 relative to other triazole regioisomers, potentially enabling novel IP-generating chemotypes for resistance management [1].

APJ (Apelin) Receptor Agonist Probe for Cardiovascular Target Validation

The triazole-furan chemotype is explicitly claimed as an APJ receptor agonist scaffold in US10736883B2 (Amgen), with representative analogs achieving nanomolar potency in cAMP assays [2]. The N2-1,2,3-triazole regioisomer present in CAS 2097911-62-9 provides a non-polar, metabolically stable triazole linkage that is distinct from the 1,4-disubstituted-1,2,3-triazoles generated by conventional CuAAC click chemistry. This compound can serve as a procurement-accessible starting point for medicinal chemistry campaigns aimed at heart failure, pulmonary arterial hypertension, or diabetic nephropathy.

Negative Control or Inactive Comparator for 1,2,4-Triazole Pharmacophore Studies

The 2H-1,2,3-triazole ring in CAS 2097911-62-9 is structurally incapable of coordinating heme iron in the manner required for CYP51 (lanosterol 14α-demethylase) inhibition, the target of clinical azole antifungals (fluconazole, voriconazole) which all rely on a 1,2,4-triazole or imidazole heme-coordinating moiety [3]. This makes CAS 2097911-62-9 an ideal negative control compound for antifungal mode-of-action studies: it retains the carboxamide and heterocyclic features of SDH-targeting analogs but is predicted to be inactive against CYP51. Its procurement as a specificity control enables robust target deconvolution experiments.

Synthetic Intermediate for Diversity-Oriented Synthesis of 1,2,3-Triazole-Containing Compound Libraries

The primary amine precursor (2-(2H-1,2,3-triazol-2-yl)ethan-1-amine) can be elaborated via amide coupling with diverse carboxylic acids to generate focused libraries. CAS 2097911-62-9, as the furan-2-carboxamide derivative, represents one member of a matrix that can include substituted benzoic acids, heteroaryl carboxylic acids, and sulfonyl chlorides. The compound's commercial availability from multiple suppliers (as indicated by CAS registry data) facilitates its procurement as both a screening compound and a synthetic intermediate for parallel library production [4].

Quote Request

Request a Quote for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.